molecular formula C20H22ClNO6 B4546140 (E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B4546140
M. Wt: 407.8 g/mol
InChI Key: FFEZSIWIAVEFHA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structural features

Preparation Methods

The synthesis of (E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves a multi-step process. The initial step often includes the preparation of the starting materials, followed by a series of reactions to form the desired product. Common synthetic routes may involve:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Amidation: The α,β-unsaturated ketone is then reacted with an amine to form the final amide product.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, (E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE stands out due to its unique structural features and reactivity. Similar compounds may include:

    N-(4-Chloro-2,5-dimethoxyphenyl)-3-phenyl-2-propenamide: Lacks the additional methoxy groups on the phenyl ring, which can influence its reactivity and biological activity.

    N-(4-Chloro-2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propenamide: Has fewer methoxy groups, potentially affecting its solubility and interaction with molecular targets.

Properties

IUPAC Name

(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO6/c1-24-15-11-14(16(25-2)10-13(15)21)22-19(23)7-6-12-8-17(26-3)20(28-5)18(9-12)27-4/h6-11H,1-5H3,(H,22,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEZSIWIAVEFHA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
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(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
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(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
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(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
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(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
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(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

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